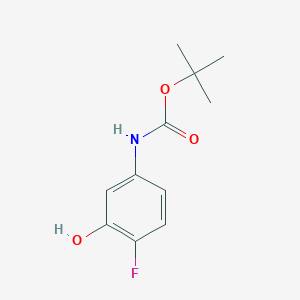

tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate

Description

Properties

CAS No. |

694514-22-2 |

|---|---|

Molecular Formula |

C11H14FNO3 |

Molecular Weight |

227.23 g/mol |

IUPAC Name |

tert-butyl N-(4-fluoro-3-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) |

InChI Key |

YFYYKHXYANABQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate typically involves the reaction of 4-fluoro-3-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Cystic Fibrosis Treatment

One of the most notable applications of tert-butyl (4-fluoro-3-hydroxyphenyl)carbamate is in the treatment of cystic fibrosis. This compound has been investigated for its ability to act as a CFTR potentiator, enhancing the function of defective cystic fibrosis transmembrane conductance regulator (CFTR) proteins.

- Case Study : The compound was identified through high-throughput screening as a potent CFTR potentiator, demonstrating an EC₅₀ of 1.5 μM in human bronchial epithelial cells. It significantly increased chloride secretion in cells with the F508del mutation, a common mutation in cystic fibrosis patients, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of this compound and related compounds.

- Findings : Modifications to the phenolic structure have shown that introducing different substituents can enhance activity by several orders of magnitude. For example, derivatives with phenolic groups exhibited increased potency compared to the original compound .

Synthesis and Derivatives

The synthesis of this compound involves several steps including protection-deprotection strategies and coupling reactions.

Synthesis Pathway:

- Protection : The hydroxyl group is protected using tert-butyloxycarbonyl (Boc) chemistry.

- Coupling : The protected amine is coupled with appropriate carboxylic acids to form amides, which are then cyclized to yield the final product .

- Deprotection : The Boc group is removed under acidic conditions to yield the active compound.

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of this compound, a comparative analysis with structurally similar compounds can be insightful.

| Compound Name | EC₅₀ (μM) | Notable Activity |

|---|---|---|

| tert-butyl carbamate | 1.5 | CFTR potentiation in F508del mutation |

| Ivacaftor | 0.236 | FDA-approved CFTR potentiator |

| Genistein | 8.0 | Less potent CFTR activator |

Regulatory and Safety Considerations

As with any pharmaceutical compound, understanding its safety profile is crucial for regulatory approval and clinical use. Studies assessing the toxicity and pharmacokinetics of this compound are essential for determining its suitability for human use.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights (MW), and applications:

Research Findings and Case Studies

- Crystallography : SHELX software () is widely used for crystallographic refinement of carbamate derivatives, particularly for resolving hydrogen-bonding networks in hydroxyl-substituted compounds .

- Synthesis Optimization : highlights a Suzuki coupling protocol for a bromo-fluoro carbamate, achieving 56.6% yield. Fluorine’s electronic effects likely accelerated the reaction compared to chloro analogs .

Biological Activity

tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. This configuration contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as an enzyme inhibitor or activator , affecting various biological pathways. The mechanism involves:

- Covalent Bonding : The compound forms covalent bonds with active site residues of enzymes, altering their conformation and activity.

- Hydrogen Bonding : The hydroxyl group enhances binding affinity through hydrogen bonding interactions with target proteins.

- Lipophilicity : The presence of the tert-butyl and fluorine groups increases the compound's lipophilicity, facilitating membrane permeability.

Enzyme Inhibition

In studies, this compound has been utilized as a probe in enzyme-catalyzed reactions involving carbamates. It helps elucidate the mechanisms of enzyme inhibition and activation, particularly in metabolic pathways.

Anticancer Activity

Recent research has indicated potential anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibits dose-dependent effects on cell viability and apoptosis induction.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.24 ± 0.06 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 2.57 | Induction of apoptosis |

Case Studies

- Study on A549 Cells :

- Study on MDA-MB-231 Cells :

Applications in Drug Discovery

Due to its biological activities, this compound is being explored as a potential lead compound in drug development, particularly for targeting cancer and other diseases where enzyme modulation is beneficial.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate | Hydroxyl group instead of fluoro | Moderate anticancer activity |

| tert-Butyl (3-formylphenyl)carbamate | Lacks fluoro substituent | Low enzyme inhibition |

| tert-Butyl (4-fluoro-3-formylphenyl)carbamate | Contains both fluoro and formyl groups | Enhanced stability and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.